molecular formula C16H12BrNO2 B364500 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione CAS No. 328002-46-6

5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione

Cat. No. B364500
CAS RN: 328002-46-6
M. Wt: 330.17g/mol
InChI Key: XMGYGDOAQMLZAW-UHFFFAOYSA-N
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Description

5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione, also known as 5-bromo-1-phenylethyl-indole-2,3-dione, is an aromatic heterocyclic compound with a molecular formula of C13H9BrNO2. It has a wide range of applications in pharmaceuticals, cosmetics, and other industries. It is synthesized from 5-bromo-1-phenylethanol and indole-2,3-dione. This compound has been studied extensively for its potential to act as a drug, a drug metabolite, and a potential therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

A significant area of research involves the antimicrobial properties of derivatives of 1H-indole-2,3-dione, including 5-bromo-1H-indole-2,3-dione. Studies demonstrate that compounds synthesized from 5-bromo-1H-indole-2,3-dione exhibit considerable antibacterial and antifungal activities. For instance, compounds derived from 5-bromo-1H-indole-2,3-dione showed high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015). Similarly, heterocyclic compounds derived from this substance exhibited strong antibacterial properties, indicating potential for pharmaceutical applications (Mageed, El- Ezabi, & Khaled, 2021).

Structural and Crystal Analysis

Research on the crystal structure of derivatives of 5-bromo-1H-indole-2,3-dione provides insights into their molecular properties. The study of compounds like 5-bromo-1-(4-bromophenyl)isatin helps understand the crystallographic properties, which are essential for designing new materials and drugs (El-Hiti, Smith, Alamri, Morris, Kille, & Kariuki, 2018).

Antiviral and Anti-HIV Properties

Some derivatives of 5-bromo-1H-indole-2,3-dione have shown promise in antiviral and anti-HIV research. For example, certain compounds synthesized from 5-bromo-1H-indole-2,3-dione demonstrated significant inhibitory activity against HIV-1 replication in cell cultures, suggesting potential as anti-HIV agents (Pandeya, Sriram, Nath, & Clercq, 2000).

Antituberculosis Activity

Research on 5-bromo-1H-indole-2,3-dione derivatives has also explored their potential in treating tuberculosis. Some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential use in antituberculosis therapy (Karalı et al., 2007).

Chemical Synthesis and Characterization

Studies focus on the synthesis and characterization of various derivatives of 5-bromo-1H-indole-2,3-dione. These include the development of novel synthetic routes and the analysis of their chemical structures, which are crucial for the creation of new compounds with potential therapeutic applications. For example, the synthesis of compounds like 5-bromo-3-[( 3,4,5-trimethoxy-phenyl) thio]-1H-indole demonstrates the versatility of 5-bromo-1H-indole-2,3-dione in creating diverse chemical structures (Zhao-chan, 2013).

properties

IUPAC Name

5-bromo-1-(2-phenylethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-12-6-7-14-13(10-12)15(19)16(20)18(14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGYGDOAQMLZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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